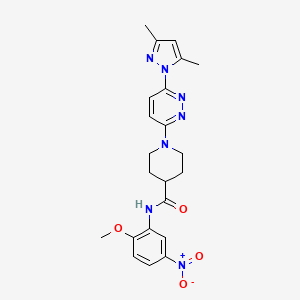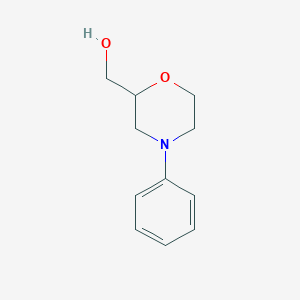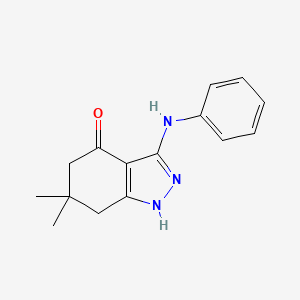
6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one, or 6,6-DMPT, is an indazole-based compound that has been studied for its potential applications in scientific research. It is a derivative of indazole, a class of heterocyclic compounds that are found in many natural products and pharmaceuticals. 6,6-DMPT has been synthesized in a variety of ways and has been studied for its potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6,6-DMPT is not yet fully understood. However, it is believed to act as an agonist at the serotonin receptor 5-HT2A, as well as at the dopamine receptor D2. Additionally, 6,6-DMPT has been shown to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of cell growth and differentiation. Furthermore, 6,6-DMPT has been shown to interact with the transient receptor potential (TRP) family of ion channels, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6-DMPT have been studied extensively. It has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A) in vitro. Additionally, 6,6-DMPT has been shown to increase the levels of serotonin and dopamine in the brain. Furthermore, 6,6-DMPT has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6,6-DMPT in laboratory experiments has several advantages. It is easy to synthesize in high yields, and it is relatively stable in aqueous media. Additionally, 6,6-DMPT is relatively non-toxic, and it has been shown to interact with a variety of receptors and ion channels. However, there are also some limitations to the use of 6,6-DMPT in laboratory experiments. It is not water-soluble, and it can be difficult to store and handle. Additionally, 6,6-DMPT is not very selective and can interact with a variety of receptors and ion channels.
Orientations Futures
The potential applications of 6,6-DMPT are vast, and there are many future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of 6,6-DMPT, such as its potential use as an antidepressant. Additionally, further research could be conducted to explore the potential effects of 6,6-DMPT on other receptors and ion channels. Furthermore, further research could be conducted to explore the potential effects of 6,6-DMPT on gene expression and the regulation of cell growth and differentiation. Finally, further research could be conducted to explore the potential applications of 6,6-DMPT in other areas, such as drug development and the study of neurodegenerative diseases.
Méthodes De Synthèse
6,6-DMPT can be synthesized from the reaction of 1-methyl-3-phenyl-1H-indazole with dimethylformamide dimethyl acetal (DMFDMA). This reaction takes place in aqueous media under basic conditions, such as potassium hydroxide, and produces 6,6-DMPT in high yields. Additionally, 6,6-DMPT can also be synthesized from the reaction of 1-methyl-3-phenyl-1H-indazole and dimethylformamide, with the addition of a base such as potassium hydroxide. This reaction is also known to produce 6,6-DMPT in high yields.
Applications De Recherche Scientifique
6,6-DMPT has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of indazole-based compounds on the regulation of gene expression, as well as to study the mechanism of action of indazole-based compounds. Additionally, 6,6-DMPT has been used to study the effects of indazole-based compounds on the regulation of cell growth and differentiation. Furthermore, 6,6-DMPT has been used as a tool to study the effects of indazole-based compounds on the regulation of protein synthesis and the regulation of signal transduction pathways.
Propriétés
IUPAC Name |
3-anilino-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2)8-11-13(12(19)9-15)14(18-17-11)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDOSFSATWLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/no-structure.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)
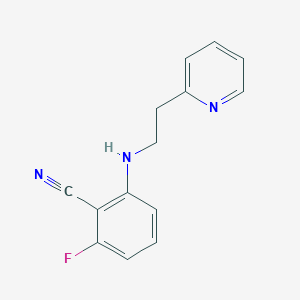
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)
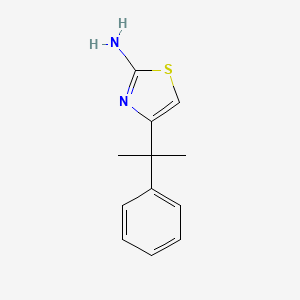
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)
